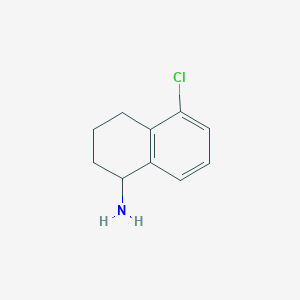

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular weight of 218.13 . It is also known as 5-chloro-1,2,3,4-tetrahydro-1-naphthalenylamine hydrochloride .

Molecular Structure Analysis

The InChI code for 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is1S/C10H12ClN.ClH/c11-9-5-1-4-8-7 (9)3-2-6-10 (8)12;/h1,4-5,10H,2-3,6,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a solid at room temperature . . The compound’s InChI key isROFGJRAIZDETPN-UHFFFAOYSA-N .

Scientific Research Applications

Antiviral Activity

The indole derivatives, which include the core structure of 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine, have been explored for their antiviral properties. Compounds with this structure have shown inhibitory activity against influenza A and other viruses . The ability to bind with high affinity to multiple receptors makes these derivatives valuable for developing new antiviral agents.

Anti-inflammatory and Analgesic Activities

Some indole derivatives exhibit significant anti-inflammatory and analgesic activities. They have been compared with established drugs like indomethacin and celecoxib, showing promising results with lower ulcerogenic indexes . This suggests potential for the development of new pain management medications with fewer side effects.

Anticancer Properties

Indole derivatives are also being investigated for their anticancer properties. The structural diversity of these compounds allows for the targeting of various pathways involved in cancer progression . Research in this area aims to develop new therapeutic agents that can effectively combat different types of cancer.

Antimicrobial Effects

The antimicrobial potential of indole derivatives is another area of interest. These compounds have been tested against a broad spectrum of microorganisms, showing effectiveness in inhibiting bacterial and fungal growth . This opens up possibilities for new antibiotics and antifungal agents.

Antidiabetic Applications

Indole derivatives have shown promise in the treatment of diabetes. Their ability to modulate blood sugar levels and improve insulin sensitivity makes them candidates for antidiabetic drug development . Ongoing research is focused on optimizing these compounds for better efficacy and safety profiles.

Antimalarial Activity

The fight against malaria has led to the exploration of indole derivatives as antimalarial agents. Their activity against the parasites that cause malaria could lead to new treatments for this life-threatening disease . Researchers are working on enhancing the potency and selectivity of these compounds.

Anticholinesterase Effects

Indole derivatives with anticholinesterase activity have potential applications in treating neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme that breaks down acetylcholine, these compounds can improve cognitive functions . The development of such drugs could provide relief for patients suffering from these conditions.

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth and development in higher plants . The synthesis of similar compounds could lead to new agricultural chemicals that enhance crop yields and quality.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It is known that similar compounds interact with their targets, causing changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds have been shown to have a broad range of biological activities .

Action Environment

It is known that such factors can significantly impact the effectiveness of similar compounds .

properties

IUPAC Name |

5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNOKRDWQNPAID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)